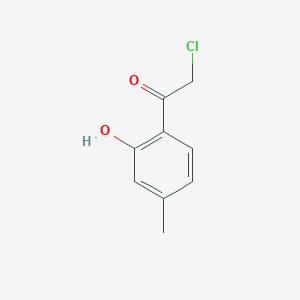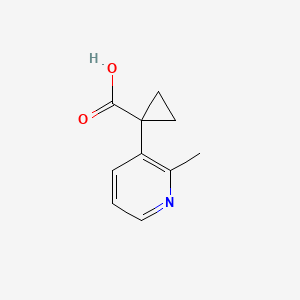
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane: is a cyclopropane derivative characterized by the presence of a bromomethyl group and two methyl groups attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,2-dimethylcyclopropane with bromomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include methyl derivatives.
Applications De Recherche Scientifique
rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
- rac-(2R,3R)-1-(chloromethyl)-2,3-dimethylcyclopropane
- rac-(2R,3R)-1-(iodomethyl)-2,3-dimethylcyclopropane
- rac-(2R,3R)-1-(hydroxymethyl)-2,3-dimethylcyclopropane
Comparison: rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Propriétés
Formule moléculaire |
C6H11Br |
|---|---|
Poids moléculaire |
163.06 g/mol |
Nom IUPAC |
(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-4-5(2)6(4)3-7/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
MFQQQPVSTWJCMV-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C1CBr)C |
SMILES canonique |
CC1C(C1CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)




![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
